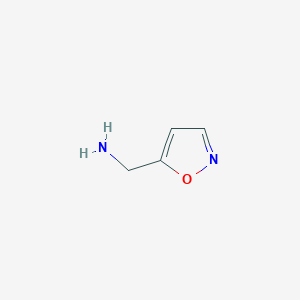

Isoxazol-5-ylmethanamine

Description

Overview of Isoxazole (B147169) Heterocycles in Medicinal Chemistry

Isoxazole and its derivatives have garnered substantial attention from medicinal chemists due to their wide spectrum of biological activities. nih.govnih.gov The isoxazole ring is an electron-rich aromatic system, and the inherent weakness of the nitrogen-oxygen bond allows for facile ring cleavage, making it a valuable intermediate in various synthetic pathways. researchgate.netnih.gov This reactivity, combined with the ability of the isoxazole nucleus to participate in various non-covalent interactions such as hydrogen bonding and π-π stacking, contributes to its utility in the design of new drugs with improved efficacy, reduced toxicity, and better pharmacokinetic profiles. bohrium.comrsc.org

Historical Context and Evolution of Isoxazole Research

The journey of isoxazole chemistry began in the late 19th century, with the first synthesis of an isoxazole compound being reported in 1888. ontosight.ai The initial interest in isoxazoles was primarily from a fundamental organic chemistry perspective, driven by their unique structural and reactive properties. ontosight.aicapes.gov.brcapes.gov.br However, as scientific understanding progressed, the potential for isoxazoles to serve as pharmacophores—the essential part of a molecule responsible for its biological activity—became increasingly apparent. researchgate.net A significant milestone in isoxazole research was the discovery of its presence in natural products like ibotenic acid and muscimol. wikipedia.orgresearchgate.net This realization spurred further investigation into the synthesis and biological evaluation of a vast array of isoxazole derivatives. Over the decades, research has evolved from basic synthesis to the strategic incorporation of the isoxazole moiety into complex molecules to modulate their therapeutic properties. nih.govcapes.gov.br

Prevalence of Isoxazole Moiety in Marketed Drugs

The versatility of the isoxazole ring is underscored by its presence in a significant number of commercially successful pharmaceuticals across various therapeutic areas. ontosight.aiwikipedia.orgresearchgate.net These drugs leverage the unique physicochemical properties of the isoxazole scaffold to achieve their desired therapeutic effects. nih.govrsc.org The isoxazole core can be found in antibiotics, anti-inflammatory agents, anticonvulsants, and antipsychotics, among others. wikipedia.orgresearchgate.netnih.gov

Below is an interactive data table showcasing some of the prominent marketed drugs containing the isoxazole moiety.

| Drug Name | Therapeutic Category |

| Sulfamethoxazole (B1682508) | Antibiotic |

| Cloxacillin | Antibiotic (β-lactamase resistant) |

| Dicloxacillin | Antibiotic (β-lactamase resistant) |

| Flucloxacillin | Antibiotic (β-lactamase resistant) |

| Oxacillin | Antibiotic |

| Leflunomide | Antirheumatic |

| Valdecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Zonisamide | Anticonvulsant |

| Risperidone | Antipsychotic |

| Danazol | Endocrine agent |

| Isocarboxazid | Antidepressant (MAO inhibitor) |

| Acivicin | Antineoplastic |

| Parecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Mofezolac | Anti-inflammatory |

| Broxaterol | Bronchodilator |

| Pleconaril | Antiviral |

| Sulfisoxazole | Antibiotic |

This table is not exhaustive but provides a representative sample of isoxazole-containing drugs.

The Isoxazole Ring as a Privileged Scaffold in Drug Discovery

In the lexicon of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a starting point for the development of a variety of therapeutic agents. nih.govnih.gov The isoxazole ring has earned this distinction due to its recurring presence in bioactive compounds. researchgate.netnih.govrsc.org Its ability to act as a bioisostere for other functional groups, such as esters and amides, allows for the fine-tuning of a molecule's properties to enhance potency, selectivity, and metabolic stability. nih.govnih.govcambridgemedchemconsulting.com The structural rigidity and defined geometry of the isoxazole ring also contribute to its utility in designing ligands with high affinity and specificity for their target receptors. mdpi.com The ease of chemical modification at various positions of the isoxazole ring further enhances its status as a privileged scaffold, enabling the creation of large and diverse libraries of compounds for high-throughput screening. researchgate.netmdpi.com

Significance of Aminomethyl Substituents in Bioactive Molecules

The aminomethyl group (-CH₂NH₂) is a small but highly significant functional group in the design of bioactive molecules. Its presence can profoundly influence a compound's pharmacological profile for several reasons. The primary amine provides a site for hydrogen bonding, which is crucial for molecular recognition at the active site of a biological target. Furthermore, under physiological conditions, the amino group is often protonated, conferring a positive charge to the molecule. This charge can facilitate electrostatic interactions with negatively charged residues in a protein, thereby enhancing binding affinity. The aminomethyl group can also improve a molecule's aqueous solubility and influence its absorption, distribution, metabolism, and excretion (ADME) properties. The strategic placement of an aminomethyl substituent can lead to a significant enhancement of a drug's potency and selectivity. nih.gov

Role of Isoxazol-5-ylmethanamine as a Key Building Block in Pharmaceutical Synthesis

Bridging the concepts of the privileged isoxazole scaffold and the importance of the aminomethyl group brings us to the focal point of this article: this compound. This compound, which features an aminomethyl group attached to the 5-position of the isoxazole ring, represents a critical and highly valuable building block in pharmaceutical synthesis. nih.gov Its structure combines the desirable features of the isoxazole nucleus with the advantageous properties of the aminomethyl substituent.

The presence of the reactive primary amine allows for a wide range of chemical transformations, enabling the straightforward incorporation of the isoxazol-5-ylmethyl moiety into larger, more complex molecules. This makes this compound an ideal starting material or intermediate for the synthesis of novel drug candidates. Researchers can leverage the established biological activities associated with the isoxazole ring and further modulate the pharmacological properties of the final compound through modifications at the aminomethyl position. The utility of this compound as a key building block is evident in the scientific literature, where it is frequently cited in the synthesis of compounds targeting a variety of diseases. wikipedia.orgmdpi.com

Structure

3D Structure

Propriétés

IUPAC Name |

1,2-oxazol-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c5-3-4-1-2-6-7-4/h1-2H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNWFDBANWIYDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60593807 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401647-18-5 | |

| Record name | 1-(1,2-Oxazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60593807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Isoxazol 5 Ylmethanamine and Its Derivatives

Direct Synthetic Routes to Isoxazol-5-ylmethanamine

Direct synthetic routes to this compound primarily focus on the construction of the isoxazole (B147169) core, which can then be appropriately functionalized. Methodologies often target precursors like isoxazole-5-carbaldehydes or isoxazole-5-carbonitriles, which can be subsequently converted to the 5-aminomethyl group.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. scielo.brresearchgate.net This strategy is valued for its procedural simplicity, atom economy, and ability to rapidly generate molecular diversity. scielo.brmdpi.com

Several MCRs have been developed for the synthesis of the isoxazole ring system. A common and well-studied approach involves the condensation of an aldehyde, hydroxylamine (B1172632) hydrochloride, and a β-dicarbonyl compound, such as ethyl acetoacetate (B1235776). researchgate.netorientjchem.org This one-pot synthesis can be facilitated by various catalysts, including environmentally benign options like citric acid or urea (B33335), often using water as a green solvent. researchgate.netorientjchem.org For example, the reaction between an aromatic aldehyde, hydroxylamine hydrochloride, and ethyl acetoacetate catalyzed by citric acid in water produces 4-arylmethylidene-3-methyl-isoxazol-5(4H)-ones in high yields. orientjchem.org Another green approach utilizes propylamine-functionalized cellulose (B213188) as a reusable catalyst for the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones at room temperature in water. mdpi.com

A notable MCR for producing 5-amino-isoxazole-4-carbonitriles involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aldehydes in a glycerol/potassium carbonate medium. nih.gov This method is notable for its mild conditions and short reaction times, affording highly functionalized isoxazoles that can serve as versatile building blocks. nih.gov

Table 1: Examples of Multi-component Reactions for Isoxazole Synthesis

| Reactants | Catalyst/Medium | Product Type | Ref. |

|---|---|---|---|

| Aldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | Citric Acid / Water | 4-Arylmethylene-3-methyl-isoxazol-5(4H)-ones | orientjchem.org |

| Aldehyde, Hydroxylamine HCl, β-Keto Ester | Urea / Water | 4-Arylideneisoxazol-5(4H)-ones | researchgate.net |

| Aldehyde, Hydroxylamine HCl, Ethyl Acetoacetate | Propylamine-functionalized Cellulose / Water | 3,4-Disubstituted isoxazol-5(4H)-ones | mdpi.com |

Cycloaddition reactions are powerful methods for constructing cyclic systems. For isoxazole synthesis, the 1,3-dipolar cycloaddition is the most significant and widely employed strategy. nih.govnanobioletters.com

The 1,3-dipolar cycloaddition, often called the Huisgen cycloaddition, is a reaction between a 1,3-dipole and a dipolarophile to form a five-membered ring. nih.govwikipedia.org This reaction is a cornerstone of heterocyclic chemistry due to its high degree of regio- and stereoselectivity. wikipedia.org In the context of isoxazole synthesis, the reaction typically involves a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile). wikipedia.orgacs.org The reaction of a nitrile oxide with an alkyne directly yields the aromatic isoxazole ring, while reaction with an alkene produces an isoxazoline, which can be subsequently oxidized to an isoxazole. nih.govwikipedia.org These cycloadditions have proven to be robust and versatile for creating a wide variety of substituted isoxazoles. nih.govresearchgate.net

The cycloaddition of nitrile oxides with alkynes is the most common and effective method for synthesizing the isoxazole ring. acs.orgnih.gov Nitrile oxides are unstable species that are typically generated in situ from stable precursors to avoid dimerization. researchgate.net Common methods for generating nitrile oxides include:

Dehydrohalogenation of hydroximoyl chlorides: This classic method uses a base to eliminate hydrogen chloride from a hydroximoyl chloride, forming the nitrile oxide which is immediately trapped by a dipolarophile. nih.govnih.gov

Oxidation of aldoximes: Various oxidants can convert aldoximes into nitrile oxides. nih.govtandfonline.com Hypervalent iodine reagents, such as [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB), are effective for this transformation under mild conditions. rsc.orgorganic-chemistry.org

Dehydration of primary nitroalkanes: This method provides another route to nitrile oxides, often facilitated by reagents like the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride). nih.gov

A practical, solvent-free approach involves the ball-milling of hydroxyimidoyl chlorides and terminal alkynes, which can be performed with or without a Cu/Al₂O₃ catalyst to produce 3,5-disubstituted isoxazoles. nih.gov Similarly, nitrile oxides generated from aldoximes using Oxone and sodium chloride under ball-milling conditions react efficiently with alkynes to give isoxazoles. tandfonline.com These mechanochemical methods are recognized as environmentally friendly alternatives to traditional solution-based techniques. nih.gov

Table 2: Methods for In Situ Generation of Nitrile Oxides for Cycloaddition

| Precursor | Reagent/Conditions | Dipolarophile | Product | Ref. |

|---|---|---|---|---|

| Hydroxyimidoyl Chlorides | Base (e.g., Et₃N) | Terminal Alkynes | 3,5-Disubstituted Isoxazoles | nih.gov |

| Aldoximes | Hypervalent Iodine (e.g., HTIB) | Terminal Alkynes | 3,5-Disubstituted Isoxazoles | rsc.orgorganic-chemistry.org |

| Aldoximes | Oxone, NaCl, Na₂CO₃ (Ball-milling) | Alkynes | Isoxazoles | tandfonline.com |

Catalysis offers significant advantages in chemical synthesis, including increased reaction rates, milder reaction conditions, and improved selectivity. Both metal-based and metal-free catalytic systems have been applied to the synthesis of isoxazoles.

Transition metals, particularly copper and palladium, play a crucial role in modern isoxazole synthesis. rsc.org Copper(I) is well-known for catalyzing the cycloaddition of in situ generated nitrile oxides and terminal acetylenes, a reaction that proceeds with high reliability and regioselectivity to yield 3,5-disubstituted isoxazoles. organic-chemistry.org This copper-catalyzed azide-alkyne cycloaddition (CuAAC) analogue provides a straightforward entry to the isoxazole core. acs.org

Palladium catalysis has also been employed in cascade reactions to build the isoxazole ring. For instance, a palladium-catalyzed four-component coupling of a terminal alkyne, hydroxylamine, carbon monoxide, and an aryl iodide can produce isoxazole derivatives. organic-chemistry.org Another advanced method involves a transition-metal-catalyzed four-step sequence to access trisubstituted isoxazoles. acs.org These catalytic cycles often involve complex mechanistic pathways including steps like carbene formation, coupling with nitroso radicals, and subsequent cycloaddition. organic-chemistry.org

Table 3: Examples of Transition Metal-Catalyzed Isoxazole Syntheses

| Catalyst | Reaction Type | Reactants | Product | Ref. |

|---|---|---|---|---|

| Copper(I) | 1,3-Dipolar Cycloaddition | Terminal Alkyne, Nitrile Oxide (in situ) | 3,5-Disubstituted Isoxazole | organic-chemistry.org |

| Cu/Al₂O₃ | 1,3-Dipolar Cycloaddition | Terminal Alkyne, Hydroxyimidoyl Chloride | 3,5-Disubstituted Isoxazole | nih.gov |

| Palladium | Four-Component Coupling | Terminal Alkyne, Hydroxylamine, CO, Aryl Iodide | Isoxazole Derivative | organic-chemistry.org |

Catalytic Approaches in Isoxazole Synthesis

Organocatalytic and Metal-Free Protocols

In recent years, the development of synthetic protocols that avoid the use of metal catalysts has gained significant traction due to concerns about cost, toxicity, and environmental impact. nih.govresearchgate.net These "green chemistry" approaches are highly desirable in pharmaceutical manufacturing.

Organocatalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. For instance, the three-component cyclocondensation of aryl/heteroaryl aldehydes, hydroxylamine hydrochloride, and β-ketoesters can be efficiently catalyzed by simple organic molecules like sodium malonate or amine-functionalized cellulose to produce isoxazol-5(4H)-ones. mdpi.compreprints.org These reactions often proceed under mild, aqueous conditions, offering high yields and easy product isolation. mdpi.compreprints.org While this produces an isoxazolone, it establishes the core ring which can be a precursor to the target amine.

A prominent metal-free method for constructing the isoxazole ring is the [3+2] cycloaddition of a nitrile oxide with an alkyne. nih.gov Nitrile oxides can be generated in situ from aldoximes using common oxidizing agents like sodium hypochlorite (B82951) or from α,β-unsaturated carbonyl compounds, thus avoiding metal-based reagents. nih.gov For example, 3,5-disubstituted isoxazoles have been synthesized in a one-pot, three-step metal-free process using a deep eutectic solvent (DES) like choline (B1196258) chloride:urea. mdpi.com This approach involves the formation of an oxime from an aldehyde and hydroxylamine, its subsequent conversion to a hydroxyiminoyl chloride with N-chlorosuccinimide (NCS), and finally, cycloaddition with an alkyne. mdpi.com

Microwave-assisted organic synthesis (MAOS) has also been employed to facilitate metal-free isoxazole formation, often leading to significantly reduced reaction times and improved yields. organic-chemistry.org

| Catalyst/Method | Reactants | Product Type | Key Features |

| Sodium Malonate | Aryl aldehyde, Hydroxylamine HCl, Ethyl acetoacetate | 4-Arylmethylene-3-methylisoxazol-5(4H)-one | Green synthesis, aqueous medium, room temperature. |

| Amine-functionalized Cellulose | Aryl aldehyde, Hydroxylamine HCl, β-ketoester | 3,4-Disubstituted isoxazol-5(4H)-one | Heterogeneous catalyst, high yields, mild conditions. mdpi.compreprints.org |

| Deep Eutectic Solvent (DES) | Aldehyde, Hydroxylamine, Alkyne, NCS | 3,5-Disubstituted isoxazole | Metal-free, one-pot, recyclable solvent. mdpi.com |

| Microwave Irradiation | Oxime, Alkyne | 3,5-Disubstituted isoxazole | Rapid, efficient, catalyst-free potential. organic-chemistry.org |

Regioselective Synthesis of 5-Substituted Isoxazoles

The regioselectivity of the isoxazole ring synthesis is paramount for producing specifically substituted isomers, such as the 5-substituted pattern required for this compound. The [3+2] dipolar cycloaddition between a nitrile oxide and a terminal alkyne is the most common and versatile method for achieving this. nih.govrsc.org The regiochemical outcome of this reaction—yielding either the 3,5-disubstituted or the 3,4-disubstituted isoxazole—can often be controlled by the choice of reactants and reaction conditions.

Typically, the reaction of a nitrile oxide with a terminal alkyne under thermal, metal-free conditions preferentially yields the 3,5-disubstituted isoxazole. nih.gov This regioselectivity is governed by the electronic and steric properties of the dipole (nitrile oxide) and the dipolarophile (alkyne). For example, a metal-free approach for synthesizing 3,5-disubstituted isoxazoles involves the reaction of aldoximes with an oxidizing agent like hydroxy(tosyloxy)iodobenzene (HTIB) to generate the nitrile oxide in situ, which then reacts with a terminal alkyne. mdpi.com

In some cases, catalyst-free methods under ultrasound radiation have been reported for the synthesis of 3-alkyl-5-aryl isoxazoles, highlighting an environmentally benign path with simple work-up and high yields. nih.gov Furthermore, divergent synthesis strategies have been developed where the absence of a catalyst favors the 5-substituted product, while the addition of a specific metal catalyst (e.g., ruthenium) can switch the regioselectivity to favor the 4-substituted isomer. rsc.org This divergent capability provides powerful control over the final product structure. rsc.org

A facile route to functionalized 5-fluoroalkyl-substituted isoxazoles has been developed through the reaction of fluoroalkyl ynones with hydroxylamine, demonstrating regioselective control to place the fluoroalkyl group at the C5 position. nih.govnih.gov

Synthesis of this compound Derivatives

Once the this compound core is synthesized, further diversification can be achieved by functionalizing either the isoxazole ring itself or the pendant methanamine group.

Functionalization of the Isoxazole Ring

Direct C-H activation has become a powerful strategy for arylating heterocyclic rings. A palladium-catalyzed direct C-H arylation of isoxazoles with aryl iodides has been shown to selectively activate the C-H bond at the 5-position. nih.gov While this methodology focuses on the C5 position, it underscores the potential of C-H activation for functionalizing the isoxazole core. For a pre-formed this compound, where the C5 position is already occupied, this type of reaction would need to be directed to the C3 or C4 positions, potentially through the use of directing groups or by modifying the catalyst system.

Transition metal-catalyzed cross-coupling reactions are a mainstay for forming C-C bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is a widely used method. researchgate.netnih.gov Halogenated isoxazoles can serve as effective substrates in these reactions. For instance, a 3-halo-5-substituted isoxazole could be coupled with an aryl or heteroaryl boronic acid to introduce a new substituent at the C3 position. Nickel-catalyzed cross-coupling reactions have also been developed, for example, to couple organoboronic acids with 5-alkoxyisoxazoles, which proceeds via N-O bond cleavage. rsc.org

| Reaction Type | Coupling Partners | Catalyst System (Example) | Position Functionalized |

| Direct C-H Arylation | Isoxazole, Aryl Iodide | Palladium catalyst | C5 nih.gov |

| Suzuki-Miyaura Coupling | Haloisoxazole, Arylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄) | C3 or C4 |

| Nickel-Catalyzed Coupling | 5-Alkoxyisoxazole, Organoboronic acid | Nickel catalyst | Ring-opening amination rsc.org |

As mentioned previously, the most straightforward method to obtain C3-substituted isoxazoles is through a [3+2] cycloaddition reaction, where the desired substituent is already part of the nitrile oxide precursor (R-C≡N⁺-O⁻). nih.govrsc.org A wide variety of aldehydes (R-CHO), which are precursors to the aldoximes and subsequently the nitrile oxides, are commercially available, allowing for diverse substitutions at the C3 position. rsc.org

Syntheses have been developed to create libraries of 3,5-disubstituted isoxazoles by reacting a panel of oximes with terminal alkynes. rsc.orgnih.gov These methods provide a systematic way to explore structure-activity relationships (SAR) by varying the substituent at the C3 position. mdpi.comnih.gov For instance, SAR studies on RORγt allosteric inverse agonists utilized this approach to identify that a 2,6-disubstituted phenyl ring at the C-3 position was optimal for activity. nih.gov

Post-synthetic modification of the C3 position is less common but can be envisioned starting from a 3-unsubstituted isoxazole via metallation followed by quenching with an electrophile, although this can be complicated by the acidity of other ring protons.

Modification of the Methanamine Group

The primary amine of the this compound moiety is a versatile functional handle for derivatization through various reactions.

Standard N-acylation can be performed by reacting the amine with acyl chlorides or acid anhydrides under basic conditions to form the corresponding amides. organic-chemistry.org Similarly, coupling with carboxylic acids using peptide coupling reagents (e.g., HATU, HOBt) is a common strategy. N-Sulfonylation with sulfonyl chlorides provides the corresponding sulfonamides.

N-alkylation can introduce alkyl groups onto the amine. A practical, multigram, metal-free synthesis of various aminoisoxazoles has been reported where a key step involves the cleavage of a tert-butyloxycarbonyl (Boc) protecting group from the aminomethyl function to release the primary amine. rsc.org This free amine is then available for further modification. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is a powerful method for generating secondary or tertiary amines. While not directly on this compound, a highly regioselective N-alkylation of isoxazol-5-ones with para-quinone methides has been achieved using organocatalysts, demonstrating the potential for developing asymmetric C-N bond-forming reactions on isoxazole-related scaffolds. rsc.org

It has also been noted that while a free amino group on an isoxazole can be beneficial for biological activity, its N,N-dialkyl derivatives may show reduced or no activity, highlighting the importance of carefully controlled modification of the methanamine group in drug discovery contexts. nih.gov

The synthesis of this compound and its derivatives is a significant area of research in medicinal and organic chemistry, owing to the versatile applications of the isoxazole scaffold. This article explores advanced synthetic strategies, including reductive amination, further derivatization, the creation of fused systems, green chemistry approaches, and solid-phase synthesis for generating compound libraries.

Reductive amination serves as a cornerstone for the synthesis of this compound, primarily starting from isoxazole-5-carboxaldehyde. This two-step, one-pot process typically involves the initial formation of an imine or enamine intermediate from the aldehyde and an amine, followed by reduction to the corresponding amine. The reaction is a key C-N bond-forming reaction valued for its operational simplicity and broad applicability in pharmaceutical synthesis. nih.gov

A notable application of this strategy is in the generation of combinatorial libraries based on the isoxazole framework. For instance, 3-substituted-phenyl-5-isoxazolecarboxaldehydes have been effectively utilized as reactive aldehydes for automated solid-phase synthesis. nih.govnih.gov In these syntheses, the isoxazolecarboxaldehyde is reacted with a primary or secondary amine to form an iminium ion, which is then reduced in situ.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃), with the latter being particularly mild and selective. The choice of reducing agent is critical to avoid the premature reduction of the starting aldehyde. The reaction conditions are generally mild, making this method compatible with a variety of functional groups.

A general scheme for the reductive amination to produce this compound derivatives is presented below:

Scheme 1: General Reductive Amination of Isoxazole-5-carboxaldehyde

Where R represents a substituent on the isoxazole ring and R¹ can be hydrogen or an alkyl/aryl group.

The primary amine of this compound is a versatile functional handle for further molecular elaboration through various derivatization reactions. These reactions are crucial for creating libraries of compounds with diverse functionalities and for structure-activity relationship (SAR) studies. Common derivatization strategies include N-acylation, N-alkylation, and participation in multicomponent reactions like the Baylis-Hillman reaction.

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is typically high-yielding and allows for the introduction of a wide array of substituents.

N-Alkylation: N-alkylation of the this compound core can be achieved using various alkylating agents, such as alkyl halides or tosylates, often in the presence of a base like sodium hydride in a suitable solvent like tetrahydrofuran (B95107) (THF). beilstein-journals.org Regioselectivity can be a challenge in heterocyclic systems, but for a primary amine like this compound, direct alkylation is generally straightforward. The synthesis of 5-(fluoroalkyl)isoxazoles has been reported, which involves intermediates with protected amino groups, indicating the feasibility of such derivatizations. nih.gov

Baylis-Hillman Reaction: Isoxazole-based combinatorial libraries have been synthesized utilizing the Baylis-Hillman reaction. nih.gov This reaction involves the coupling of an aldehyde and an activated alkene, typically catalyzed by a tertiary amine or phosphine. While not a direct derivatization of the amine, the isoxazole aldehyde precursor can participate in this reaction to build more complex structures, which can then be converted to the amine and further functionalized.

The following table summarizes some common derivatization reactions for this compound:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| N-Acylation | Acyl chloride (R-COCl) or Anhydride ((RCO)₂O), Base | Amide (Isoxazole-CH₂-NH-COR) | Generally high yielding and introduces diverse R groups. |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., NaH) | Secondary or Tertiary Amine (Isoxazole-CH₂-NHR or Isoxazole-CH₂-NR₂) | Can be controlled to yield mono- or di-alkylated products. |

Fused isoxazole systems, where the isoxazole ring is annulated with another heterocyclic ring, are of significant interest in medicinal chemistry. mdpi.com A common example is the synthesis of isoxazolo[5,4-b]pyridines. researchgate.netresearchgate.netnih.govclockss.org These are often constructed by building a pyridine (B92270) ring onto a pre-existing isoxazole core.

One established strategy involves the reaction of 5-aminoisoxazoles with various carbon building blocks. For instance, multicomponent reactions involving 5-aminoisoxazoles, aldehydes, and active methylene (B1212753) compounds can lead to the formation of isoxazolo[5,4-b]pyridine (B12869864) derivatives. nih.gov While these methods traditionally use 5-aminoisoxazole, the principles can be adapted for derivatives of this compound. The exocyclic amine of this compound can act as a nucleophile to initiate condensation reactions that lead to ring closure and the formation of a fused pyridine system.

For example, a potential synthetic route could involve the condensation of an N-acylated derivative of this compound with a 1,3-dicarbonyl compound, followed by cyclization to form the fused pyridine ring. The specific reaction conditions would need to be optimized to favor the desired cyclization pathway.

Microwave-assisted synthesis has also been shown to be an effective green method for preparing fused isoxazolo[5,4-b]pyridines in water, highlighting a move towards more environmentally friendly synthetic protocols. nih.gov

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including isoxazoles, to minimize environmental impact. rsc.orgpreprints.org Key strategies include the use of environmentally benign solvents, catalysts from renewable sources, and energy-efficient reaction conditions. researchgate.net

For the synthesis of isoxazole derivatives, water has been successfully employed as a green solvent. nih.govmdpi.com Multicomponent reactions (MCRs) are another hallmark of green synthesis, as they often proceed in a single pot with high atom economy. The synthesis of 3,4-disubstituted isoxazol-5(4H)-ones has been achieved through a one-pot, three-component reaction in water, sometimes catalyzed by natural product-derived catalysts or even under catalyst-free conditions. mdpi.comsemnan.ac.ir

Specific green approaches applicable to isoxazole synthesis include:

Aqueous Media: Performing reactions in water eliminates the need for volatile and often toxic organic solvents. nih.govmdpi.com

Microwave Irradiation: This technique can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Ultrasonic Irradiation: Sonochemistry has been shown to enhance reaction rates and yields in the synthesis of isoxazole-based molecules, aligning with green chemistry principles by often allowing for milder conditions and reduced solvent use. preprints.org

Natural Catalysts: Catalysts derived from renewable resources, such as amine-functionalized cellulose, have been used for the synthesis of isoxazol-5(4H)-ones. mdpi.com An agro-waste extract from orange peel ash has also been used as a catalyst for isoxazole synthesis. nih.govrsc.org

While many of these examples focus on isoxazol-5(4H)-one derivatives, the principles are transferable to the synthesis of this compound. For example, the synthesis of the precursor, isoxazole-5-carboxaldehyde, could potentially be achieved using green methods, and the subsequent reductive amination could be optimized to use greener reducing agents and solvents.

The following table highlights some green chemistry approaches in isoxazole synthesis:

| Green Approach | Description | Example Application | Reference |

|---|---|---|---|

| Use of Water as Solvent | Replaces hazardous organic solvents, simplifying workup and reducing waste. | Synthesis of 5-arylisoxazoles and isoxazol-5(4H)-ones. | nih.govmdpi.com |

| Microwave-Assisted Synthesis | Reduces reaction times and energy consumption. | Solid-phase synthesis of 3,5-disubstituted isoxazoles. | rasayanjournal.co.in |

| Ultrasonic Irradiation | Enhances reaction rates and yields under milder conditions. | One-pot synthesis of 4-(substituted-1H-pyrazol-4-yl)methylene)-3-isopropylisoxazol-5(4H)-ones. | preprints.org |

| Biocatalysis/Natural Catalysts | Uses enzymes or catalysts from renewable sources. | Synthesis of isoxazol-5(4H)-ones using amine-functionalized cellulose or orange peel ash extract. | mdpi.comnih.govrsc.org |

Solid-phase organic synthesis (SPOS) is a powerful technique for the high-throughput synthesis of compound libraries for drug discovery. This methodology has been successfully applied to the generation of diverse isoxazole-based libraries. mdpi.com The key advantage of SPOS is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product.

A prominent example involves the use of 3-substituted-phenyl-5-isoxazolecarboxaldehydes as starting materials for the automated, solid-phase synthesis of isoxazole libraries. nih.govnih.gov In this approach, the aldehyde is attached to a solid support and then subjected to a series of reactions, including reductive amination, Michael additions, and alkylations, to generate a library of highly functionalized isoxazole derivatives. nih.gov

The general workflow for the solid-phase synthesis of an isoxazole library starting from this compound or its precursor aldehyde would involve:

Attachment to Resin: The isoxazole scaffold is anchored to a solid support, often through a suitable linker.

Iterative Chemistry: The resin-bound substrate undergoes a series of reactions to introduce diversity. For instance, a library of amides could be generated by treating portions of the resin-bound amine with different acylating agents.

Cleavage from Resin: The final products are cleaved from the solid support, often with a strong acid like trifluoroacetic acid (TFA), to yield the free compounds in solution for biological screening. nih.gov

This combinatorial approach allows for the rapid generation of thousands of discrete compounds, which is invaluable for lead identification and optimization in drug discovery programs. mdpi.comresearchgate.net

Medicinal Chemistry and Pharmacological Investigations of Isoxazol 5 Ylmethanamine Analogs

Structure-Activity Relationship (SAR) Studies of Isoxazol-5-ylmethanamine Derivatives

The exploration of the structure-activity relationships (SAR) of this compound derivatives is a critical aspect of medicinal chemistry, aiming to understand how molecular modifications influence their biological activity. dundee.ac.uknih.govresearchgate.net These studies provide a rational basis for the design of more potent and selective compounds.

Impact of Substituent Effects on Biological Activity

The biological activity of this compound analogs is significantly influenced by the nature and position of substituents on the isoxazole (B147169) ring and other parts of the molecule. nih.govnih.gov

Electron-donating and Electron-withdrawing Groups: The introduction of electron-withdrawing groups, such as fluoro or trifluoromethyl groups, on a phenyl ring attached to the isoxazole core has been shown to enhance the inhibitory activity against certain enzymes like sPLA₂. nih.gov Conversely, the effect of electron-donating groups can vary depending on the specific biological target. For instance, in a series of imidazopyridine derivatives, those with electron-donating groups like methoxyphenyl and methylphenyl had inhibitory activities similar to the unsubstituted parent compound. nih.gov

Lipophilicity and Hydrophobicity: The lipophilicity of substituents plays a crucial role in the biological activity of these analogs. In some cases, compounds with hydrophobic groups on a phenyl substituent displayed potent inhibitory activity against cancer cell lines. nih.gov The calculated logarithm of the octanol-water partition coefficient (cLogP) is often used to quantify this property and guide SAR studies. semanticscholar.org

Steric Hindrance: The size and spatial arrangement of substituents can also impact biological activity. For example, ortho-substitution on a phenyl ring can sometimes render a molecule inactive, as observed in a study of PDE type 5 inhibitors. researchgate.net

The following table summarizes the impact of various substituents on the biological activity of isoxazole derivatives based on several research findings.

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Target/Assay |

| Pyridinyl-4,5-2H-isoxazoles | Hydrophobic groups on phenyl ring | Potent activity | MCF-7 cancer cell line inhibition nih.gov |

| Isoxazol-5-one cambinol (B1668241) analogs | Trifluoromethyl substitution | Better growth inhibition than methyl analogs | SIRT1 inhibition nih.gov |

| 4-phenoxy-phenyl isoxazoles | Increased chain length of substituent | Beneficial for ACC inhibition | Acetyl-CoA carboxylase (ACC) inhibition semanticscholar.org |

| Isoxazol-5(4H)-one derivatives | Ortho substitution on phenyl ring | Rendered the molecule inactive | PDE type 5 inhibition researchgate.net |

| Isoxazol-5(4H)-one derivatives | Para substitution of N,N-dimethyl group | Greatly increased activity | PDE type 5 inhibition researchgate.net |

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of this compound derivatives is a key determinant of their interaction with biological targets. Conformational analysis, therefore, provides valuable insights into their biological profiles.

In a study of trisubstituted isoxazoles as allosteric RORγt inverse agonists, X-ray crystallography revealed that the presence of two conformations of a linker could be present. dundee.ac.uk It was suggested that a more rotationally restricted linker might lead to a higher entropic penalty and a decrease in binding affinity. dundee.ac.uk The introduction of an ortho-fluoro substituent on a benzoic acid moiety led to a slight decrease in potency, and the co-crystal structure showed the fluoro substituent in the same plane as the carboxylic acid group. dundee.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mejocpr.comnih.gov This approach is instrumental in predicting the activity of new, unsynthesized compounds and in understanding the physicochemical properties that govern their potency. nih.govresearchgate.net

In the context of isoxazole derivatives, QSAR studies have been employed to identify key molecular descriptors that influence their biological effects. utmb.eduwho.int For instance, a 2D-QSAR study on nitazoxanide-based analogs identified spatial, topological, and electronic descriptors as having a significant influence on their antibacterial activity against Clostridium difficile. who.int The model suggested that increasing the molecular connectivity index and local charge surface index, while decreasing the molecular flexibility index, could improve the antibacterial activity. who.int

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a three-dimensional representation of the favorable and unfavorable regions for steric and electrostatic interactions. who.int These models can guide the modification of molecules to enhance their interaction with the target's binding site. who.int

Mechanisms of Biological Action

Understanding the mechanisms through which this compound analogs exert their biological effects is fundamental to their development as therapeutic agents. researchgate.net This involves identifying their molecular targets and characterizing their interactions at a molecular level.

Target Identification and Validation

The initial step in elucidating the mechanism of action is the identification and validation of the biological target. nih.govucl.ac.ukmtoz-biolabs.com This process is crucial for ensuring that the observed biological effects are due to the modulation of a specific protein or pathway involved in the disease process. mtoz-biolabs.com

For isoxazole derivatives, a variety of biological targets have been identified, reflecting their diverse pharmacological activities. nih.gov These include enzymes, receptors, and other proteins. nih.govontosight.ai For example, certain isoxazole derivatives have been identified as inhibitors of enzymes like xanthine (B1682287) oxidase, carbonic anhydrase, and acetyl-CoA carboxylase. semanticscholar.orgnih.govnih.gov Others have been found to act as antagonists for receptors such as the 5-HT2A/2C receptors. researchgate.net

Target validation involves confirming that modulating the identified target will have a therapeutic effect. ucl.ac.ukmtoz-biolabs.com This can be achieved through various experimental approaches, including genetic methods, biochemical assays, and cellular studies. ucl.ac.uk

Enzyme Inhibition Studies

Enzyme inhibition is a common mechanism of action for many drugs, and this compound analogs have been investigated as inhibitors of various enzymes. nih.govnih.gov

Xanthine Oxidase (XO) Inhibition: A series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as novel xanthine oxidase inhibitors for the potential treatment of gout. nih.gov One compound, 6c , exhibited potent inhibitory activity with an IC₅₀ value of 0.13 μM, which was significantly more potent than the standard drug allopurinol. nih.gov Enzyme kinetic studies revealed that compound 6c acts as a mixed-type inhibitor of XO. nih.gov Molecular docking studies suggested that the isoxazole ring's oxygen atom forms hydrogen bonds with Ser876 and Thr1010 residues in the enzyme's active site. nih.gov

Carbonic Anhydrase (CA) Inhibition: Several isoxazole derivatives have been shown to inhibit carbonic anhydrase, an enzyme implicated in various physiological and pathological processes. nih.gov In one study, compound AC2 was the most effective inhibitor with an IC₅₀ value of 112.3 ± 1.6 μM. nih.gov

Acetyl-CoA Carboxylase (ACC) Inhibition: 4-phenoxy-phenyl isoxazoles have been identified as novel inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis that is often upregulated in cancer cells. semanticscholar.org Compound 6g demonstrated the most potent ACC inhibitory activity with an IC₅₀ of 99.8 nM. semanticscholar.org

Cyclooxygenase (COX) Inhibition: A series of novel isoxazole derivatives were evaluated for their inhibitory activity against COX-1 and COX-2 enzymes. frontiersin.org Several compounds were found to be potent and selective COX-2 inhibitors, with compound C6 being the most potent with an IC₅₀ value of 0.55 ± 0.03 µM. frontiersin.org

The following table presents a summary of enzyme inhibition data for selected isoxazole derivatives.

| Compound | Target Enzyme | IC₅₀ Value |

| 6c | Xanthine Oxidase (XO) | 0.13 μM nih.gov |

| AC2 | Carbonic Anhydrase (CA) | 112.3 ± 1.6 μM nih.gov |

| 6g | Acetyl-CoA Carboxylase (ACC) | 99.8 nM semanticscholar.org |

| C6 | Cyclooxygenase-2 (COX-2) | 0.55 ± 0.03 µM frontiersin.org |

Receptor Interaction Analyses

The therapeutic potential of isoxazole derivatives is often underpinned by their specific interactions with biological receptors. Molecular docking studies have become a crucial tool in elucidating these interactions at a molecular level, providing insights into the structure-activity relationships that govern their pharmacological effects.

For instance, a novel series of benzofuran-isoxazole hybrids was investigated for their binding affinity against key microbial enzymes. Docking studies revealed that these derivatives exhibit a high theoretical affinity for the main protease of COVID-19, with Autodock 4.2 software scores ranging from -9.37 to -11.63 kcal/mol. nih.gov This strong binding potential is a key indicator of their potential as viral protease inhibitors. The same study also performed docking against glucosamine-6-phosphate synthase and aspartic proteinase to support the observed antimicrobial activity. nih.gov

In the context of anti-inflammatory action, the binding interactions of isoxazolo[4,5-d]pyridazin-4(5H)-one analogs have been explored. Molecular modeling of a potent dual inhibitor, compound 28 , showed favorable binding interactions within the active sites of both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), explaining its dual inhibitory action. nih.gov Similarly, the binding modes of chalcogen-containing oxazole (B20620) derivatives within the active site of leukotriene A4 hydrolase (LTA4H) have been determined through high-resolution structural studies, clarifying their mechanism of action. nih.gov

These analyses highlight how the isoxazole scaffold can be modified to achieve specific and high-affinity binding to various enzymatic targets, forming the basis for the rational design of new therapeutic agents.

Modulation of Biological Pathways

Isoxazole-containing compounds have been shown to modulate key biological pathways implicated in inflammation and other disease processes. A primary focus of research has been their ability to interfere with the arachidonic acid cascade, which is responsible for the production of pro-inflammatory lipid mediators.

The 5-lipoxygenase (5-LOX) pathway is a critical target in inflammation. nih.gov This pathway converts arachidonic acid into leukotrienes, potent mediators of inflammation. mdpi.com 5-LOX first produces leukotriene A4 (LTA4), which is then converted by LTA4 hydrolase (LTA4H) to the highly chemotactic leukotriene B4 (LTB4). nih.govmdpi.com Certain oxazole derivatives have been identified as selective inhibitors of the epoxide hydrolase activity of LTA4H. nih.gov For example, a 4-(4-benzylphenyl)thiazol-2-amine (ARM1) and its oxazole (TTO) and selenazole (TTSe) counterparts were shown to inhibit LTA4H at low micromolar concentrations. nih.gov Interestingly, these compounds also demonstrated the ability to block 5-LOX activity directly in leukocytes, indicating they can target multiple essential steps in the LTB4 biosynthetic route. nih.govmdpi.com This dual action represents a sophisticated strategy for modulating inflammatory responses. mdpi.com

Furthermore, the interplay between different signaling molecules can be influenced by isoxazole derivatives. For example, coactosin-like protein (CLP) can up-regulate the 5-LOX pathway, an effect that requires protein interaction via specific tryptophan residues in the 5-LO β-sandwich. nih.gov The ability of isoxazole-based compounds to interfere with such protein-protein interactions could offer another avenue for pathway modulation.

Pharmacological Activities of this compound and its Conjugates

Antimicrobial and Antibacterial Activities

The isoxazole nucleus is a core component of numerous compounds exhibiting a wide spectrum of antimicrobial and antibacterial properties. mdpi.comnih.gov Research has demonstrated the efficacy of various isoxazol-5-yl derivatives against a range of pathogenic microbes.

A series of novel benzofuran-isoxazole hybrids showed significant in vitro antibacterial activity. nih.gov Compounds with strong electron-donating groups (like methoxy) or weak electron-withdrawing groups (like fluoro and chloro) on the phenyl ring attached to the oxazole moiety demonstrated enhanced antibacterial effects. nih.gov Another study on 2-(isoxazolidin-5-yl)carbapenem derivatives found that 1β-methylcarbapenem derivatives were superior to the corresponding 1H-carbapenem derivatives in antibacterial potency. nih.gov

The antimicrobial spectrum often includes both Gram-positive and Gram-negative bacteria. For example, newly synthesized imidazole-bearing isoxazole derivatives were evaluated, with several compounds showing significant activity against various bacterial strains. tsijournals.com Similarly, other isoxazole derivatives have been successfully tested against pathogens like Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. researchgate.netresearchgate.net The activity of 3,4-disubstituted isoxazol-5(4H)-one derivatives was evaluated against Staphylococcus epidermidis and Escherichia coli, with some compounds showing minimal inhibitory concentrations (MIC) ranging from <15.62 to 500 µg/ml. proceedings.science

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound Series | Test Organism | Activity/Findings | Reference |

|---|---|---|---|

| Benzofuran-isoxazole hybrids (8a-8p) | Various bacterial strains | Compounds 8n, 8j, 8o, 8i, 8c, and 8k were highly active. Electron-donating and weak electron-withdrawing groups enhanced activity. | nih.gov |

| 2-(Isoxazolidin-5-yl)carbapenems | Bacteria | 1β-methylcarbapenem derivatives showed superior activity. | nih.gov |

| 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles (4a-l) | Gram-positive and Gram-negative strains | Derivatives 4a, 4b, 4c, 4d, 4f, and 4g possessed significant antimicrobial activity. | tsijournals.com |

| 3,4-disubstituted isoxazol-5(4H)-ones | S. epidermidis | MIC < 15.62 - 250 µg/ml | proceedings.science |

| 3,4-disubstituted isoxazol-5(4H)-ones | E. coli | MIC 250 - 500 µg/ml | proceedings.science |

In the evaluation of novel antimicrobial agents, their performance is typically benchmarked against established antibiotics. While direct conjugates of this compound with tetracycline (B611298) or ceftriaxone (B1232239) are not prominently featured in the reviewed literature, these standard antibiotics are frequently used as positive controls. For example, in a study of novel urea (B33335) and thiourea (B124793) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, tetracycline was used as the standard reference drug to gauge the compounds' antimicrobial efficacy. nih.gov This comparative approach is essential for contextualizing the potency of new isoxazole derivatives within the existing landscape of antibacterial therapies.

Anti-inflammatory Properties

The isoxazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents. nih.gov Numerous derivatives have been reported to possess significant anti-inflammatory activity, which is often linked to their ability to modulate the enzymatic pathways responsible for producing inflammatory mediators. tsijournals.comymerdigital.com

The anti-inflammatory potential of newly synthesized isoxazole ring-containing pyrimidine (B1678525) derivatives was assessed using in vitro methods such as the inhibition of albumin denaturation and anti-protease assays. ymerdigital.com The results indicated a dose-dependent anti-inflammatory effect. The study highlighted that structural modifications, such as the length of an alkyl chain on the pyrimidine ring, could drastically affect the anti-inflammatory action. ymerdigital.com

In vivo studies have also confirmed these properties. For instance, isoxazolo[4,5-d]pyridazin-4(5H)-one analogs, when administered orally to rats, demonstrated a significant reduction in the inflammatory response in a paw edema assay, with some dual inhibitors showing higher activity than the reference drug ibuprofen. nih.gov This underscores the therapeutic potential of isoxazole derivatives in treating inflammatory conditions.

A key mechanism behind the anti-inflammatory effects of many isoxazole derivatives is their inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov These enzymes are central to the synthesis of prostaglandins (B1171923) and leukotrienes, respectively, which are potent pro-inflammatory molecules derived from arachidonic acid. nih.govnih.gov

Certain isoxazole derivatives have been engineered as selective inhibitors of COX-2, an isoform of cyclooxygenase that is upregulated at sites of inflammation. ymerdigital.comnih.gov Valdecoxib is a notable example of a clinically used COX-2 inhibitor built around an isoxazole core. ymerdigital.com

More recently, research has focused on developing dual inhibitors that target both COX and LOX pathways. This dual inhibition is considered advantageous as it may offer a broader anti-inflammatory effect and potentially a better safety profile. A study on isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives identified several compounds with dual COX-2 and 5-LOX inhibitory activity. nih.gov The most potent of these, compound 28 , exhibited IC₅₀ values of 2.1 µM for COX-2 and 6.3 µM for 5-LOX. nih.gov Such dual-acting compounds represent a promising strategy for developing more effective anti-inflammatory drugs. nih.gov

Table 2: COX-2 and 5-LOX Inhibitory Activity of Isoxazolo[4,5-d]pyridazin-4(5H)-one Analogs

| Compound | COX-2 Inhibition (IC₅₀) | 5-LOX Inhibition (IC₅₀) | Reference |

|---|---|---|---|

| 15 | 10.9 µM | 63.5 µM | nih.gov |

| 16 | 5.5 µM | 45.3 µM | nih.gov |

| 25 | 7.3 µM | 33.7 µM | nih.gov |

| 26 | 4.9 µM | 21.3 µM | nih.gov |

| 28 | 2.1 µM | 6.3 µM | nih.gov |

| 29 | 3.4 µM | 15.8 µM | nih.gov |

| 30 | 6.2 µM | 28.1 µM | nih.gov |

Anticancer and Antiproliferative Activities

The isoxazole nucleus is a versatile scaffold that has attracted significant attention in medicinal chemistry, particularly in the development of novel anticancer agents. nih.gov Analogs of this compound have been investigated for their potential to inhibit cancer cell growth and proliferation through various mechanisms. nih.govnih.gov These compounds have demonstrated efficacy against a range of cancer types by targeting fundamental cellular processes. nih.gov

Derivatives of isoxazole have shown considerable cytotoxic effects against several human cancer cell lines. For instance, isoxazole-phenylcinnamide (IP) conjugates have been evaluated for their ability to inhibit the growth of HeLa (cervical cancer), DU-145 (prostate cancer), A549 (lung cancer), and MDA-MB231 (breast cancer) cells. nih.gov Several of these compounds exhibited promising cytotoxicity, particularly in HeLa cells, with IC50 values as low as 0.4 µM. nih.gov

Furthermore, isoxazolo[5',4':5,6]pyrido[2,3-b]indoles have been synthesized and tested against Hela, MCF-7 (breast cancer), and NCI-H460 (lung cancer) cell lines. nih.gov Two analogs, in particular, displayed potent anticancer activity comparable to the reference drug Cisplatin. nih.govnih.gov Isoxazole-linked 2-phenylbenzothiazole (B1203474) derivatives have also demonstrated moderate to good anticancer activity. nih.gov

In the context of chronic myeloid leukemia (CML), isoxazole curcumin (B1669340) analogs have been shown to be more active than curcumin itself against the K562 cell line. nih.gov Notably, two derivatives were particularly cytotoxic to CML cells, with IC50 values of 0.5 µM. nih.gov Additionally, certain isoxazole-carboxamide derivatives have displayed significant antiproliferative effects against CaCo-2 (colorectal adenocarcinoma), Hep3B (hepatocellular carcinoma), and HeLa cancer cell lines, with one compound showing IC50 values of 10.22, 4.84, and 1.57 µM, respectively. nih.gov This particular compound also demonstrated low cytotoxicity towards normal cell lines. nih.gov

| Compound Type | Cancer Cell Line(s) | Key Findings |

| Isoxazole-phenylcinnamides (IP) | HeLa, DU-145, A549, MDA-MB231 | Promising cytotoxicity, especially in HeLa cells (IC50 as low as 0.4 µM). nih.gov |

| Isoxazolo[5',4':5,6]pyrido[2,3-b]indoles | Hela, MCF-7, NCI-H460 | Two analogs showed potent activity comparable to Cisplatin. nih.govnih.gov |

| Isoxazole curcumin analogs | K562 (Chronic Myeloid Leukemia) | More active than curcumin; two derivatives had IC50 values of 0.5 µM. nih.gov |

| Isoxazole-carboxamide derivatives | CaCo-2, Hep3B, HeLa | Significant antiproliferative effects with low cytotoxicity to normal cells. nih.gov |

The anticancer activity of isoxazole analogs is often attributed to their interaction with specific molecular targets crucial for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition:

A significant mechanism of action for several isoxazole-containing compounds is the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, which are dynamic polymers of tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. mdpi.com Pyrazole/isoxazole linked arylcinnamide conjugates have been shown to significantly inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. nih.gov Molecular docking studies have further supported their interaction with the microtubular system. nih.gov Similarly, nih.govrsc.orgoxazolo[5,4-e]isoindoles have been identified as potent small molecules that bind to the colchicine (B1669291) site of tubulin, demonstrating their potential as antitubulin agents. nih.gov Several other isoxazole derivatives have also been reported to act as anticancer agents by inhibiting tubulin polymerization. researchgate.net

Wnt/β-catenin Pathway Inhibition:

The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is linked to various cancers. nih.govumaryland.edu A study focused on the structural simplification of carnosic acid, a natural product known to disrupt the β-catenin/BCL9 protein-protein interaction, led to the discovery of an isoxazole-containing compound, S11 (2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate). nih.govresearchgate.net This compound demonstrated a significant proliferation inhibition effect on SW480 colorectal cancer cells (IC50: 9.56 ± 0.91 µM) and a good selectivity index against Wnt hyperactive cancer cells. nih.gov Further investigations revealed that S11 inhibits the proliferation of SW480 cells by decreasing the nuclear translocation of β-catenin and disrupting the β-catenin/BCL9 interaction. nih.gov

| Mechanism | Compound Class | Details |

| Tubulin Polymerization Inhibition | Pyrazole/isoxazole linked arylcinnamides | Inhibit tubulin polymerization, cause G2/M cell cycle arrest. nih.gov |

| nih.govrsc.orgoxazolo[5,4-e]isoindoles | Bind to the colchicine site of tubulin. nih.gov | |

| Wnt/β-catenin Pathway Inhibition | 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate (S11) | Inhibits nuclear translocation of β-catenin and disrupts β-catenin/BCL9 interaction. nih.govresearchgate.net |

Neuropharmacological Applications

The isoxazole scaffold is also being explored for its potential in treating neurological conditions.

Research in this area for this compound analogs is still emerging. While specific studies on the direct interaction of these analogs with neurotransmitters and their receptors are not extensively detailed in the provided context, the general class of isoxazoles has been investigated for neuropharmacological activity.

The link between isoxazole derivatives and the treatment of neurological disorders is an area of active investigation. For instance, the inhibition of cyclooxygenase-1 (COX-1) is considered a promising strategy for neuro-inflammation-derived neurodegenerative diseases. nih.gov The development of isoxazole analogs as selective COX-1 inhibitors could therefore have therapeutic implications for such conditions. nih.gov Additionally, the Zika virus is associated with severe neurological disorders, and the antiviral activity of isoxazole-based compounds against this virus suggests a potential, albeit indirect, application in mitigating neurological damage caused by the infection. nih.govrsc.org

Antiviral Activities

Isoxazole derivatives have demonstrated promising antiviral activity against several viruses, highlighting their potential as broad-spectrum antiviral agents.

Influenza A virus:

The adamantane (B196018) core, a known component of some anti-influenza drugs, has been incorporated into isoxazole-containing structures. nih.govscispace.com The mechanism of action of adamantane derivatives is often associated with the M2 ion channel of the influenza A virus. nih.gov While specific data on this compound analogs against influenza A is limited in the provided results, the broader class of isoxazole derivatives has been investigated. For example, isoimperatorin, a furanocoumarin, has shown anti-influenza virus activity by inhibiting neuraminidase. frontiersin.org Other benzoic acid derivatives have also been reported to have potent antiviral activity against influenza A, including oseltamivir-resistant strains. mdpi.com Ribavirin, another antiviral, acts by inhibiting inosine (B1671953) 5′-monophosphate dehydrogenase and is effective against both human and avian influenza viruses. nih.gov

Zika virus:

The Zika virus (ZIKV), a member of the Flaviviridae family, can cause severe neurological disorders. rsc.orgmdpi.com A series of novel isoxazole-based small molecules have been identified as potent inhibitors of ZIKV replication. nih.govrsc.orgrsc.org Through structural modification of a lead compound, a derivative designated 7l emerged as a highly promising candidate, exhibiting potent antiviral activity against ZIKV strains and an improved in vitro safety profile. nih.govrsc.org The EC50 value of a related pyridyl-substituted compound was 0.79 µM. nih.gov These findings underscore the potential for developing isoxazole-based therapeutics for ZIKV infections. nih.govrsc.org

| Virus | Compound Type | Key Findings |

| Influenza A | Adamantane derivatives | Known to target the M2 ion channel. nih.govscispace.com |

| Isoimperatorin | Inhibits neuraminidase. frontiersin.org | |

| Benzoic acid derivatives | Potent activity, including against oseltamivir-resistant strains. mdpi.com | |

| Zika Virus | Isoxazole-based small molecules | Compound 7l showed potent antiviral activity and an improved safety profile. nih.govrsc.org |

| Pyridyl-substituted isoxazole | EC50 value of 0.79 µM. nih.gov |

Other Reported Biological Activities

Beyond the primary pharmacological targets, analogs incorporating the this compound scaffold have been investigated for a variety of other biological effects. These explorations have revealed potential applications in metabolic diseases, infectious diseases, and neurological disorders, showcasing the versatility of the isoxazole core in medicinal chemistry.

Anti-diabetic

Several studies have explored isoxazole derivatives as potential treatments for diabetes mellitus through various mechanisms. One area of focus has been the inhibition of protein tyrosine phosphatase 1B (PTP1B), a negative regulator of insulin (B600854) signaling. A library of isoxazol-5(4H)one derivatives was synthesized and screened for PTP1B inhibitory activity, identifying a potent inhibitor with an IC₅₀ of 2.3 μM. researchgate.net While this compound demonstrated a significant anti-obesity effect in diet-induced obese mice, it did not show a direct effect on glycemic control in the same study. researchgate.net

In a different approach, novel β-amino ketone derivatives containing the sulfamethoxazole (B1682508) moiety (which includes a 5-methylisoxazole (B1293550) ring) were synthesized. researchgate.net These compounds were found to possess inhibitory activity against both PTP1B and α-glucosidase. researchgate.net Furthermore, some of these derivatives acted as moderate agonists of the peroxisome proliferator-activated receptor response element (PPRE), with one compound reaching 66.35% of the activity of the standard drug, pioglitazone. researchgate.net

Another study reported a novel isoxazole derivative of the flavonoid kaempferol, compound C45, which significantly enhanced glucose consumption in insulin-resistant HepG2 cells with an EC₅₀ of 0.8 nM. nih.gov The mechanism for this potent activity was linked to the activation of the AMPK pathway and the subsequent reduction of key gluconeogenesis enzymes. nih.gov

| Compound/Analog Series | Mechanism of Action | Key Findings | Source |

| Isoxazol-5(4H)one derivatives | PTP1B inhibition | Potent PTP1B inhibitor (IC₅₀ = 2.3 μM) with in vivo anti-obesity effects. | researchgate.net |

| Sulfamethoxazole-containing β-amino ketones | PTP1B & α-glucosidase inhibition, PPRE agonism | Dual enzyme inhibition and moderate PPRE activation. | researchgate.net |

| Kaempferol-isoxazole derivative (C45) | AMPK pathway activation | Potent enhancement of glucose consumption (EC₅₀ = 0.8 nM) in insulin-resistant cells. | nih.gov |

Anti-parasitic

The isoxazole scaffold has been identified as a promising pharmacophore for the development of agents against neglected tropical diseases caused by protozoan parasites. Research has demonstrated the efficacy of isoxazole analogs against various parasites, including Trypanosoma, Leishmania, and Plasmodium species.

A series of isoxazole derivatives were evaluated for their in vitro antiprotozoal activities, revealing significant antitrypanosomal effects. nih.gov One particular isoxazole analog showed potent activity with an IC₅₀ value of 1.82 μM against the parasite. researchgate.netnih.gov In the pursuit of treatments for Chagas disease, 42 novel bis-heterocyclic derivatives combining isoxazole and triazole moieties were synthesized as analogs of natural lignans. mdpi.com This investigation led to the discovery of compound 31 (3-(3,4-dimethoxyphenyl)-5-((4-(4-pentylphenyl)-1H-1,2,3-triazol-1-yl)methyl)isoxazole), which was the most active in the series against Trypanosoma cruzi amastigotes, showing a GI₅₀ of 12.2 μM and low in vitro toxicity. mdpi.com

Furthermore, 3,5-disubstituted isoxazoles have been found to be active against T. cruzi, L. amazonensis, and L. braziliensis. nih.gov A preclinical in vivo study focusing on cutaneous leishmaniasis (CL) evaluated five 3,5-diaryl-isoxazole analogues based on natural products. researchgate.net The treatment of Leishmania amazonensis-infected mice with isoxazole analog 7 resulted in significantly smaller lesions and a remarkable 98.4% reduction in parasite load compared to the control group, marking it as a promising candidate for CL treatment. researchgate.net

| Compound/Analog Series | Parasite Target | Key Findings | Source |

| Isoxazole Analogs | Trypanosoma brucei | Exhibited potent antitrypanosomal activity (IC₅₀ = 1.82 μM for the lead compound). | researchgate.netnih.gov |

| Isoxazole-Triazole Bis-heterocycles | Trypanosoma cruzi | Compound 31 showed the highest activity (GI₅₀ = 12.2 μM), comparable to benznidazole. | mdpi.com |

| 3,5-Disubstituted Isoxazoles | Leishmania amazonensis, L. braziliensis, T. cruzi | Demonstrated broad activity against kinetoplastids. | nih.gov |

| 3,5-Diaryl-isoxazole Analog 7 | Leishmania amazonensis | In vivo treatment reduced parasite load by 98.4% in a mouse model of cutaneous leishmaniasis. | researchgate.net |

Anti-psychosis

The benzisoxazole scaffold, a related bicyclic structure, has been a key area of investigation for antipsychotic agents. These compounds often function through modulation of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ receptors, a profile associated with atypical antipsychotics. Research has led to the synthesis of novel benzisoxazole analogs with a strong affinity for these receptors. scholarsresearchlibrary.com Certain synthesized compounds demonstrated high potency in animal models, such as the climbing mice assay, suggesting a significant antipsychotic effect when administered orally. scholarsresearchlibrary.com This line of research highlights the potential of isoxazole-based structures in developing treatments for psychosis. scholarsresearchlibrary.com

Antioxidant Potential

Several isoxazole derivatives have been evaluated for their ability to scavenge free radicals, indicating potential applications in conditions associated with oxidative stress. In one study, a series of previously synthesized isoxazole derivatives were assessed for their antioxidant activity using a DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The investigation found that several compounds exhibited potent, dose-dependent antioxidant effects. Notably, compounds C3 , C5 , and C6 were identified as having significant radical scavenging capabilities, with IC₅₀ values of 10.96 μM, 13.12 μM, and 18.87 μM, respectively. Other research has also noted that certain aminoiminoisoxazole derivatives and benzisoxazole analogs bearing methyl and methoxy (B1213986) groups possess prominent antioxidant properties. researchgate.netscholarsresearchlibrary.com

| Compound/Analog | Assay | Antioxidant Activity (IC₅₀) | Source |

| Isoxazole Derivative C3 | DPPH Radical Scavenging | 10.96 μM | |

| Isoxazole Derivative C5 | DPPH Radical Scavenging | 13.12 μM | |

| Isoxazole Derivative C6 | DPPH Radical Scavenging | 18.87 μM | |

| Aminoiminoisoxazole derivatives | DPPH & Nitric Oxide Scavenging | Exhibited high antioxidant property. | researchgate.net |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has spurred the search for novel antitubercular agents, with isoxazole analogs emerging as a particularly potent class. Structural modifications of curcuminoids, natural products from Curcuma longa, led to the development of isoxazole analogs with powerful antimycobacterial activity. The most active compound from this series, mono-O-methylcurcumin isoxazole (53 ), displayed an exceptionally low Minimum Inhibitory Concentration (MIC) of 0.09 µg/mL against Mtb, making it over 1000 times more active than the parent curcumin compound and more potent than standard drugs like isoniazid (B1672263) and kanamycin. This compound also retained high activity against multidrug-resistant clinical isolates of Mtb, with MICs ranging from 0.195 to 3.125 µg/mL.

Another successful approach involved the optimization of substituted 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides. nih.gov These efforts produced improved compounds, such as 42g and 42l , which were designed to resist metabolic degradation while maintaining good antitubercular activity against both drug-susceptible and drug-resistant Mtb strains. nih.gov Additionally, certain benzisoxazole derivatives have shown good activity against the Mtb H37Rv strain, with MIC values as low as 3.12 µg/mL. scholarsresearchlibrary.com

| Compound/Analog Series | Target Strain(s) | Key Findings | Source |

| Mono-O-methylcurcumin isoxazole (53 ) | M. tuberculosis (including MDR strains) | Extremely potent activity (MIC = 0.09 µg/mL); more active than isoniazid. | |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides (42g , 42l ) | M. tuberculosis (drug-susceptible & resistant) | Good activity combined with improved metabolic stability. | nih.gov |

| Benzisoxazole analogs | M. tuberculosis H37Rv | Good antitubercular activity with MIC values of 3.12 µg/mL. | scholarsresearchlibrary.com |

Antifungal Effects

Isoxazole-containing compounds have been extensively investigated for their antifungal properties, showing efficacy against a range of pathogenic fungi, particularly Candida and Aspergillus species. A series of 5-(chloromethyl)-3-(substituted phenyl) isoxazoles demonstrated considerable antifungal activity against Aspergillus niger and Candida albicans. mdpi.com

In a targeted effort to combat vulvovaginal candidiasis, a series of isoxazole-based derivatives (designated PUB11–PUB18 ) were synthesized and evaluated. From this series, compounds PUB14 and PUB17 were particularly noteworthy for their selective antifungal activity against C. albicans. A key finding was that these compounds did not negatively impact beneficial Lactobacillus species, suggesting they could treat the infection without disrupting the natural vaginal microbiota. Furthermore, they exhibited a striking capacity to eradicate established Candida biofilms, a critical factor in recurrent infections.

Other research has explored hybrid molecules, such as benzofuran-isoxazole derivatives, which were found to be highly active against several tested fungal strains. nih.gov Similarly, certain dimeric methylene-bis-isoxazoles showed antifungal activity against C. albicans, A. fumigatus, and T. rubrum that was comparable to the standard drug Amphotericin B. researchgate.net

| Compound/Analog Series | Fungal Target(s) | Key Findings | Source |

| Isoxazole derivatives PUB14 & PUB17 | Candida albicans | Selective activity against C. albicans, effective against biofilms, and non-toxic to Lactobacillus sp. | |

| 5-(chloromethyl)-3-(substituted phenyl) isoxazoles | Aspergillus niger, Candida albicans | Demonstrated considerable antifungal activity. | mdpi.com |

| Methylene-bis-isoxazoles | C. albicans, A. fumigatus, T. rubrum | Activity was comparable to the standard drug Amphotericin B. | researchgate.net |

| Benzofuran-isoxazole hybrids | Various fungal strains | Four synthesized products were determined to be highly active. | nih.gov |

Drug Discovery and Lead Optimization

The journey from an initial "hit" compound to a viable drug candidate is a cornerstone of pharmaceutical research, often involving extensive chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The isoxazole ring, particularly when functionalized as this compound or a related analog, is a privileged scaffold in this process, lending itself to systematic structural modifications. rsc.orgniscpr.res.in

Hit-to-Lead and Lead Optimization Strategies

The hit-to-lead (H2L) process is a critical phase in drug discovery where promising compounds (hits), often identified through high-throughput screening (HTS), are chemically modified to improve their drug-like properties. spirochem.com This optimization aims to enhance biological activity, metabolic stability, and safety profiles to generate a "lead" compound suitable for further development. spirochem.comnih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. For isoxazole-based compounds, SAR analyses have been pivotal in identifying key structural features that govern their biological effects. nih.govumt.edu For instance, in the development of allosteric inverse agonists for the nuclear receptor RORγt, an initial trisubstituted isoxazole hit was optimized, resulting in lead compounds with a nearly 10-fold increase in potency into the low nanomolar range and significant cellular activity. dundee.ac.uk This was achieved by systematically exploring substitutions on the isoxazole core to enhance binding affinity and selectivity. dundee.ac.uk

Another example involves the optimization of an HTS hit, ESI-09, into a series of more potent antagonists for Exchange proteins directly activated by cAMP (EPAC). utmb.edu SAR studies revealed that modifications at the 3-, 4-, and 5-positions of an associated phenyl ring and the 5-position of the isoxazole moiety were crucial for improving inhibitory activity. utmb.edu Similarly, in the discovery of inhibitors for HSD17B13, a screening hit containing an alkyne was optimized by replacing the alkyne with a five-membered heterocycle, such as an isoxazole, which significantly boosted both enzymatic and cellular activity. youtube.com

| Compound | Structure Modification | Potency (EC50) | Fold Improvement |

|---|---|---|---|

| Initial Hit (FM26) | Trisubstituted isoxazole core | ~50-100 nM | - |

| Optimized Lead | Systematic optimization of substituents | Low nM range | ~10x |

Fragment-Based Drug Design (FBDD) Leveraging Isoxazole Scaffolds

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds. researchgate.net This approach begins by screening small, low-molecular-weight chemical fragments for weak binding to a biological target. Once a binding fragment is identified, it can be grown or linked with other fragments to produce a higher-affinity lead compound.